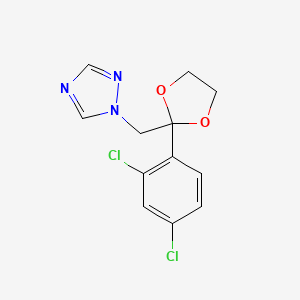
阿芬那酸钠
描述
科学研究应用
氨芬那克钠具有广泛的科学研究应用:
化学: 它用作分析化学中研究 NSAIDs 的参考化合物。
生物学: 它被用于生物学研究,以了解其对细胞过程的影响。
医学: 它被用于药理学研究,以开发新的抗炎和镇痛药物。
工业: 它用于各种药物制剂的配方
作用机制
氨芬那克钠通过抑制环氧合酶 (COX-1 和 COX-2) 的活性发挥作用。这种抑制导致前列腺素的合成减少,前列腺素是炎症和疼痛的介质。 通过降低前列腺素水平,氨芬那克钠有效地减轻炎症和疼痛 .
生化分析
Biochemical Properties
Amfenac sodium functions as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 15.3 nM and 20.4 nM, respectively . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, amfenac sodium reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, amfenac sodium interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation .
Cellular Effects
Amfenac sodium exerts significant effects on various cell types and cellular processes. It has been shown to reduce the migration and proliferation of uveal melanoma cells, particularly when used in combination with ranibizumab . Amfenac sodium also influences cell signaling pathways by inhibiting the activity of COX enzymes, leading to a decrease in prostaglandin production. This inhibition affects gene expression and cellular metabolism, ultimately reducing the inflammatory response and promoting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of amfenac sodium involves its binding to the active sites of COX-1 and COX-2 enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, amfenac sodium may interact with other biomolecules involved in the inflammatory response, further modulating the molecular pathways associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amfenac sodium have been observed to change over time. The stability and degradation of amfenac sodium can influence its efficacy and long-term effects on cellular function. Studies have shown that amfenac sodium remains stable under certain conditions, but its stability may be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of amfenac sodium vary with different dosages in animal models. At therapeutic doses, amfenac sodium effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, amfenac sodium may induce toxic effects, including gastrointestinal ulceration and renal toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
Amfenac sodium is involved in the metabolic pathways associated with the action of nepafenac . It is metabolized to its active form, amfenac, which then inhibits COX enzymes and reduces prostaglandin production. The metabolic pathways of amfenac sodium also involve interactions with various enzymes and cofactors that modulate its activity and efficacy . These interactions can influence metabolic flux and metabolite levels, further affecting the overall pharmacological effects of amfenac sodium.
Transport and Distribution
Amfenac sodium is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of amfenac sodium within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of amfenac sodium is crucial for optimizing its clinical use .
Subcellular Localization
The subcellular localization of amfenac sodium plays a significant role in its activity and function. Amfenac sodium is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in the inflammatory response . The targeting signals and post-translational modifications that direct amfenac sodium to specific compartments or organelles can influence its efficacy and therapeutic outcomes.
准备方法
氨芬那克钠可以通过多种方法合成。 一种常见的合成路线涉及 2-氨基-3-苯甲酰苯甲酸与氢氧化钠反应生成钠盐 . 工业生产方法通常涉及优化反应条件以确保高产率和纯度。 这些方法可能包括溶剂法、熔融法和乳化法 .
化学反应分析
相似化合物的比较
氨芬那克钠与其他 NSAIDs 相似,如溴芬那克和尼帕芬那克。 它在其特定的分子结构和抑制环氧合酶的特定功效方面是独特的。 类似的化合物包括:
溴芬那克: 结构相似,但含有一个溴原子。
尼帕芬那克: 一种在体内转化为氨芬那克的前药
属性
CAS 编号 |
61941-56-8 |
|---|---|
分子式 |
C15H13NNaO3 |
分子量 |
278.26 g/mol |
IUPAC 名称 |
sodium;2-(2-amino-3-benzoylphenyl)acetate |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |
InChI 键 |
QRYDDDQWSURCQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
61941-56-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
51579-82-9 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)


![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)










